molecular formula C14H13N5O3 B2437525 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone CAS No. 303994-49-2

1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone

Cat. No.: B2437525
CAS No.: 303994-49-2
M. Wt: 299.29
InChI Key: NFRQFXRJQJXMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone is a chemical intermediate of significant interest in medicinal chemistry for the synthesis of novel bioactive molecules. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds, a scaffold recognized as a privileged structure in drug discovery due to its wide range of biological activities . This compound serves as a versatile building block for the development of potential pharmacological agents. The broader TP scaffold has demonstrated substantial research value in agricultural and medicinal chemistry, showing promise as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents in preliminary studies . Its mechanism of action is often tied to its ability to interact with enzymatic targets; specific TP derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and have shown activity against Mycobacterium tuberculosis (MTB) . Furthermore, the presence of the 4-nitrophenyl substituent and the dihydropyrimidine ring in this particular analog makes it a valuable precursor for further chemical exploration, including structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets . Researchers utilize this compound to create new derivatives with the goal of discovering and developing more effective treatments for infectious diseases, cancer, and inflammatory conditions.

Properties

IUPAC Name

1-[5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-3-5-11(6-4-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQFXRJQJXMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone (CAS No. 303994-49-2) belongs to a class of triazolo-pyrimidines known for their diverse biological activities, particularly in anticancer research. The compound's structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

  • Molecular Formula : C14H13N5O3
  • Molecular Weight : 299.29 g/mol
  • Melting Point : 259-261 °C
  • Purity : Standard purity is reported at 90% .

Research indicates that compounds in the triazolo[1,5-a]pyrimidine family often exert their biological effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : These compounds have shown significant antiproliferative activity against various cancer cell lines.
  • Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases, which can hinder tumor growth.

Anticancer Activity

A study investigating a series of triazolo[1,5-a]pyrimidine derivatives reported that the compound exhibited potent antiproliferative effects against human cancer cell lines including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) with IC50 values ranging from 9.47 to 13.1 μM .

Cell LineIC50 (μM)
MGC-8039.47
HCT-1169.58
MCF-713.1

These values indicate that the compound is more potent than the standard drug 5-Fluorouracil (5-Fu), suggesting its potential as a lead compound in anticancer drug development.

Mechanistic Insights

The compound's mechanism involves:

  • Inhibition of ERK Signaling Pathway : It significantly reduces the phosphorylation levels of ERK1/2 and other related proteins, which are crucial for cell proliferation and survival .
  • Regulation of Apoptotic Proteins : The compound influences both pro-apoptotic and anti-apoptotic proteins, enhancing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the triazolo-pyrimidine core appears to influence biological activity significantly:

  • Compounds with electron-withdrawing groups (like nitrophenyl) generally exhibit enhanced potency.
  • Structural modifications can lead to variations in solubility and bioavailability, impacting therapeutic efficacy .

Case Studies

In a comparative study involving various triazolo derivatives:

  • Compound H12 was highlighted for its exceptional activity against MGC-803 cells, demonstrating a clear dose-dependent response in inhibiting growth and colony formation.

Comparative Analysis of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
Compound AHCT-1160.53Tubulin polymerization inhibitor
Compound BMCF-73.91Cytotoxic agent

This table illustrates the varying degrees of potency and mechanisms among related compounds, emphasizing the potential of triazolo derivatives in cancer therapy.

Scientific Research Applications

Overview

The compound 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone is part of the triazolopyrimidine family and has garnered attention in various fields due to its unique structural properties and potential biological activities. Its structure comprises a triazole ring fused to a pyrimidine ring with a nitrophenyl group, which contributes to its diverse applications in scientific research.

Medicinal Chemistry

This compound has been studied for its potential as an anticancer agent . Research indicates that it exhibits significant inhibitory effects on cancer cell lines, particularly human lung (A-549) and hepatocellular carcinoma (HepG-2) cells. The mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , specifically targeting enzymes involved in various metabolic processes. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating diseases linked to enzyme dysregulation.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science . It can serve as a building block for synthesizing more complex materials with tailored properties for use in electronics and nanotechnology.

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of the compound against A-549 and HepG-2 cell lines using the MTT assay. The results demonstrated that it possessed a higher potency compared to standard drugs like Cisplatin, indicating its potential as an effective anticancer agent .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that the compound's inhibition of CDK2 leads to significant changes in cell cycle dynamics. This finding is crucial for understanding how this compound can be utilized in therapeutic contexts against various cancers .

Chemical Reactions Analysis

1.1. Multicomponent Cyclocondensation

The triazolopyrimidine scaffold is synthesized via cyclocondensation of 3-amino-1,2,4-triazole with substituted pyrimidine intermediates. A representative method involves:

  • Reactants : Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 4-nitrobenzaldehyde .

  • Conditions : Reflux in 1,4-dioxane with triethylamine (20–24 h) .

  • Yield : 77% after crystallization .

Key Mechanistic Steps :

  • Knoevenagel condensation to form α,β-unsaturated intermediates.

  • Michael addition of 3-amino-1,2,4-triazole to the enone system.

  • Cyclodehydration to form the fused triazolo-pyrimidine ring .

2.1. Nitro Group Reduction

The 4-nitrophenyl substituent undergoes catalytic hydrogenation:

  • Reagents : H₂/Pd-C in ethanol.

  • Product : 4-aminophenyl derivative.

  • Applications : Intermediate for further functionalization (e.g., amide coupling).

2.2. Ketone Transformations

The acetyl group participates in nucleophilic additions and condensations:

Reaction Reagents/Conditions Product Yield
Hydrazone formationHydrazine hydrate, EtOH, RT1-(5-Methyl-7-(4-nitrophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidin-6-yl)acetohydrazide 61%
Grignard additionRMgX, THF, 0°C → RTTertiary alcohol derivatives55–70%*

*Theorized based on analogous ketone reactivity in triazolopyrimidines .

3.1. Acid-Catalyzed Ring Expansion

Under strong acidic conditions (H₂SO₄/HNO₃):

  • Observation : Cleavage of the triazole ring forms pyrimidine-5-carboxamide intermediates .

  • Mechanism : Protonation of the triazole nitrogen followed by nucleophilic attack by water .

3.2. Base-Mediated Rearrangement

Treatment with NaOH/EtOH induces:

  • Transformation : Isomerization to triazolo[4,3-c]pyrimidine derivatives .

  • Driving Force : Stabilization via conjugated enolate formation .

Characterization Data

Property Data Source
IR (KBr) ν = 1733 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)
¹H NMR (DMSO-d₆) δ 2.76 (s, CH₃), 4.27 (q, OCH₂CH₃), 7.5–8.3 (m, Ar-H)
MS (EI) m/z 395.1 [M⁺], 350.2 [M⁺ – NO₂], 278.1 [M⁺ – CO₂Et]
Melting Point 180–182°C (decomp.)

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone?

  • Methodology :

  • Catalyst Selection : Use TMDP (tetramethylenediamine piperazine) as a dual solvent-catalyst due to its recyclability and efficiency. Avoid piperidine-based catalysts due to regulatory restrictions .
  • Reaction Conditions :
  • Molten-State Synthesis : Stir reagents (e.g., 4-nitrobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) in TMDP at 65°C for 3–6 hours. Yields ~92% after recrystallization .
  • Solvent-Based Synthesis : Use ethanol/water (1:1 v/v) under reflux. Monitor reaction progress via TLC (silica gel plates) and purify via filtration and ethanol recrystallization .
  • Key Data :
ConditionYield (%)Purity (%)Catalyst Reuse Cycles
Molten TMDP92>98≥5
Ethanol/water + TMDP92>95≥4

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz) to confirm substituent positions. For example, the 4-nitrophenyl group shows aromatic proton signals at δ 7.5–8.2 ppm .
  • Elemental Analysis : Verify C, H, N, O content (e.g., expected N%: ~18.5% for C₁₆H₁₃N₅O₃) .
  • Melting Point : Compare observed values (e.g., 243–245°C) with literature to assess crystallinity .

Advanced Research Questions

Q. What is the role of the 4-nitrophenyl substituent in modulating biological or catalytic activity?

  • Mechanistic Insight :

  • The nitro group enhances electron-withdrawing effects , stabilizing intermediates during heterocyclization (e.g., in triazolopyrimidine formation) .
  • In biological contexts, the nitro group may participate in hydrogen bonding with enzyme active sites, as seen in analogues like UCB-FcRn-84 (a neonatal Fc receptor inhibitor) .
    • Comparative Data :
SubstituentReaction Yield (%)Bioactivity (IC₅₀, µM)
4-Nitrophenyl920.8 (vs. FcRn)
4-Fluorophenyl881.2
Phenyl85>5

Q. How can chiral resolution be achieved for enantiomers of this compound?

  • Methodology :

  • Chiral Chromatography : Use a Chiralpak AD column with heptane/isopropanol (8:2 v/v) at 300 mL/min. For racemic mixtures, achieve baseline separation (RT = 8.22 min and 10.40 min for enantiomers) .
  • SFC Analysis : Confirm enantiopurity (>99% ee) via supercritical fluid chromatography .

Q. What computational or spectroscopic tools can elucidate its binding interactions with biological targets?

  • Approaches :

  • X-ray Crystallography : Resolve ligand-protein complexes (e.g., FcRn binding) to identify key interactions (e.g., π-stacking with nitro groups) .
  • Magic-Angle-Spinning NMR : Study dynamics in solid-state or membrane-bound environments (e.g., 100 kHz MAS for high-resolution data) .

Experimental Design & Data Contradictions

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Troubleshooting :

  • Catalyst Degradation : Recycle TMDP ≤5 times to avoid reduced activity. Monitor via ¹³C NMR for decomposition products .
  • Solvent Purity : Use HPLC-grade ethanol/water to prevent side reactions (e.g., hydrolysis of the ethanone group).
    • Case Study : A scaled-up reaction (10 mmol) yielded 85% vs. 92% in small-scale due to uneven heating. Solution: Optimize stirring rate and thermal distribution .

Q. Why might biological assays show variable activity across different batches?

  • Root Causes :

  • Enantiomeric Impurities : Even 5% impurity in chiral batches can reduce IC₅₀ by 50% .
  • Crystallinity Differences : Amorphous batches may exhibit lower solubility, affecting bioavailability. Use DSC (differential scanning calorimetry) to verify crystallinity .

Methodological Innovations

Q. Can green chemistry principles be applied to improve sustainability?

  • Strategies :

  • Solvent-Free Synthesis : Use molten TMDP to eliminate volatile organic solvents, reducing E-factor by 40% .
  • Catalyst Recovery : Reuse TMDP ≥5 times without purification, confirmed by consistent ¹H NMR spectra .

Q. What advanced spectroscopic methods resolve tautomeric or conformational ambiguities?

  • Tools :

  • VT-NMR (Variable Temperature) : Identify tautomers (e.g., keto-enol) by tracking proton shifts at 25–80°C .
  • DFT Calculations : Predict dominant tautomers using B3LYP/6-31G* basis sets. Match with experimental IR (e.g., C=O stretch at 1680 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.